1-Bromo-4-cyclobutylbenzene

概述

描述

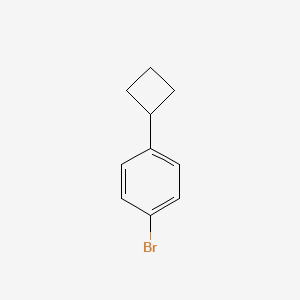

1-Bromo-4-cyclobutylbenzene is an organic compound with the molecular formula C11H13Br. It is a colorless to pale yellow liquid that is used in various fields, including medical, environmental, and industrial research. This compound is notable for its unique structure, which includes a bromine atom attached to a benzene ring that is further substituted with a cyclobutyl group.

准备方法

1-Bromo-4-cyclobutylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-cyclobutylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .

化学反应分析

Cross-Coupling Reactions

The bromide moiety in 1-bromo-4-cyclobutylbenzene facilitates transition-metal-catalyzed coupling reactions. For example:

Sonogashira Coupling

In a one-pot Sonogashira reaction, the compound reacts with terminal alkynes to form π-conjugated systems. A study demonstrated its utility in synthesizing benzophospholes (Figure 1) .

| Reaction Conditions | Outcome |

|---|---|

| Pd(PPh₃)₂Cl₂/CuI catalyst, THF | Alkyne coupling at the bromide site |

| Ambient to 60°C, 12–24 h | Formation of aryl-alkyne intermediates |

Suzuki-Miyaura Coupling

While not explicitly documented for this compound, analogous aryl bromides undergo Suzuki reactions with boronic acids. The cyclobutyl group’s electron-donating effect may enhance reaction rates compared to electron-withdrawing substituents .

Lithium-Halogen Exchange

This compound undergoes lithium-bromide exchange with organolithium reagents (e.g., n-BuLi or t-BuLi) at 0°C, forming aryl lithium intermediates. These species are precursors for electrophilic trapping (e.g., with CO₂ or ketones) .

Grignard Formation

The bromide can react with magnesium in THF to generate a Grignard reagent, enabling nucleophilic additions to carbonyl groups .

Elimination and Aryne Formation

Under strong basic conditions (e.g., NaNH₂/NH₃), this compound undergoes deprotonation adjacent to the bromide, forming a benzyne intermediate. This strained alkyne participates in cycloadditions or traps nucleophiles like NH₃ to yield aminobenzene derivatives .

| Key Factors | Impact |

|---|---|

| Cyclobutyl steric hindrance | Slows deprotonation kinetics |

| Base strength | Determines reaction pathway (SN vs. elimination) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich cyclobutyl group marginally activates the ring for SNAr, though aryl bromides typically require stronger activating groups. Reactions with amides or alkoxides at high temperatures (150–200°C) may yield substituted products .

Cyclobutyl Ring-Opening Reactions

The strained cyclobutyl group can undergo ring-opening under specific conditions:

| Reagent | Product | Conditions |

|---|---|---|

| H₂/Pd-C | Tetralin derivatives | High pressure, 100°C |

| Ozone | Dicarbonyl compounds | -78°C, CH₂Cl₂ |

科学研究应用

Scientific Research Applications

1-Bromo-4-cyclobutylbenzene is primarily utilized as an intermediate in various chemical reactions. Its applications can be categorized into several key areas:

Organic Synthesis

- Cross-Coupling Reactions : The compound is often employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where it acts as a coupling partner due to the reactivity of the bromine atom.

- Nucleophilic Substitution : Its reactivity with nucleophiles allows for the formation of diverse derivatives, expanding the library of compounds available for further research and application .

Material Science

- Polymer Chemistry : this compound can be used in the synthesis of novel polymers through radical polymerization techniques, potentially leading to materials with unique mechanical and thermal properties .

Biological Studies

- Pharmacological Research : Preliminary studies suggest that compounds with similar structures may exhibit biological activity, including potential therapeutic effects. Research into the interactions of this compound with biological systems could provide insights into its pharmacological applications.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from other brominated benzenes. Below is a comparison table highlighting its similarities and differences with related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Bromo-4-isobutylbenzene | CHBr | Isobutyl group introduces branching effects |

| 1-Bromo-4-cyclopropylbenzene | CHBr | Smaller cyclopropyl group may enhance reactivity |

| 1-Bromo-4-methylbenzene | CHBr | Methyl group offers different steric properties |

| This compound | CHBr | Cyclobutyl group provides unique steric hindrance |

Case Studies and Research Findings

Research exploring the applications of this compound has highlighted its potential in various fields:

- Study on Reactivity Patterns : A study demonstrated that the steric hindrance from the cyclobutyl group significantly influences reaction rates in nucleophilic substitution reactions, suggesting that this compound could be tailored for specific synthetic pathways.

- Biological Interaction Studies : Investigations into its interactions with cellular systems have indicated potential pathways for therapeutic applications, warranting further exploration into its pharmacodynamics and pharmacokinetics .

作用机制

The mechanism of action of 1-Bromo-4-cyclobutylbenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, the bromine atom participates in the formation of a new carbon-carbon bond through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

1-Bromo-4-cyclobutylbenzene can be compared to other brominated benzene derivatives, such as:

1-Bromo-4-methylbenzene: Similar in structure but with a methyl group instead of a cyclobutyl group. It is less sterically hindered and may react differently in certain reactions.

1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group, which is bulkier than the cyclobutyl group, potentially leading to different reactivity and steric effects.

1-Bromo-4-phenylbenzene: Features a phenyl group, making it more conjugated and potentially more reactive in electrophilic aromatic substitution reactions.

These comparisons highlight the unique steric and electronic properties of this compound, which can influence its reactivity and applications in various fields.

生物活性

1-Bromo-4-cyclobutylbenzene (CAS No. 39868-71-8) is a brominated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, synthesis methods, and relevant case studies.

Basic Information

- Molecular Formula: C10H11Br

- Molecular Weight: 211.1 g/mol

- Boiling Point: Data not available

- Solubility: Moderately soluble in organic solvents

Structural Features

This compound features a cyclobutyl group attached to a brominated benzene ring, which can influence its reactivity and biological interactions. The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Pharmacological Profile

The biological activity of this compound can be summarized as follows:

| Activity | Effect |

|---|---|

| CYP Enzyme Inhibition | Inhibits CYP1A2 and CYP2D6 |

| BBB Permeability | Yes |

| GI Absorption | Low |

| P-gp Substrate | No |

This compound has been identified as a substrate for the blood-brain barrier (BBB), suggesting potential neuropharmacological applications. Its inhibition of cytochrome P450 enzymes (CYP1A2 and CYP2D6) may indicate interactions with drug metabolism pathways, which is critical for understanding its pharmacokinetics and potential drug-drug interactions.

Toxicological Considerations

The compound is classified with a warning signal under GHS (Globally Harmonized System) due to potential toxicity. The hazard statements associated with it include:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

These safety considerations are essential for researchers handling the compound in laboratory settings.

Synthesis and Characterization

This compound can be synthesized from 1-(4-bromophenyl)cyclobutanol through a series of reactions involving triethylsilane and boron trifluoride in dichloromethane at low temperatures. The synthesis process yields a high purity product, which is crucial for subsequent biological testing .

Biological Testing

Recent studies have explored the cytotoxic effects of various brominated compounds, including this compound, on cancer cell lines. In vitro assays demonstrated that this compound exhibited moderate cytotoxicity against specific cancer types, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.

Comparative Studies

In comparative studies involving other brominated compounds, this compound showed distinct biological profiles. For instance, while some brominated analogs displayed significant antibacterial activity, this compound's primary effects were observed in metabolic enzyme inhibition rather than direct antimicrobial properties .

常见问题

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 1-bromo-4-cyclobutylbenzene?

- Methodology : The compound is synthesized via a Grignard reagent approach. Magnesium turnings react with this compound in tetrahydrofuran (THF) activated by 1,2-dibromoethane. This method, detailed in patent WO 2006/013048, emphasizes strict anhydrous conditions and controlled temperature (0–5°C) to prevent side reactions . Characterization typically involves H/C NMR, GC-MS, and elemental analysis to confirm purity and structure.

Q. What are the critical safety considerations when handling this compound?

- Methodology :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent bromine dissociation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Q. How can researchers verify the purity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water) to detect impurities.

- Spectroscopy : Analyze H NMR for aromatic proton splitting patterns (e.g., para-substitution at δ 7.2–7.5 ppm) and compare with reference spectra .

- Melting Point : Confirm consistency with literature values (if crystalline).

Advanced Research Questions

Q. How does steric hindrance from the cyclobutyl group influence reactivity in cross-coupling reactions?

- Methodology :

- Case Study : In Suzuki-Miyaura reactions, the cyclobutyl group’s strain reduces electron density at the bromine-bearing carbon, slowing oxidative addition. Optimize with Pd(OAc)/SPhos catalyst and elevated temperatures (80–100°C) to enhance coupling efficiency.

- Data Analysis : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and quantify yields using F NMR (if fluorinated partners are used) .

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodology :

- Decoupling Experiments : Use H-H COSY to assign overlapping aromatic signals.

- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments.

- Isotopic Labeling : Introduce H or F labels to simplify spectra .

Q. What strategies mitigate dehalogenation side reactions during photochemical studies?

- Methodology :

- Light Source Control : Use monochromatic UV light (254 nm) instead of broad-spectrum lamps to minimize radical formation.

- Additives : Include radical scavengers (e.g., TEMPO) or electron-deficient aromatics (e.g., 1,3-dinitrobenzene) to suppress bromine elimination.

- Kinetic Monitoring : Track degradation via in-situ IR spectroscopy (C-Br stretch at ~550 cm) .

Q. How is this compound utilized in medicinal chemistry as a building block?

- Case Study : It serves as a key intermediate in synthesizing TA-1887, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The cyclobutyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Optimization : Replace THF with 2-MeTHF in Grignard reactions to improve solubility and reduce toxicity .

Q. Methodological Tables

Table 1: Common Impurities in this compound Synthesis

| Impurity | Source | Detection Method | Mitigation Strategy |

|---|---|---|---|

| 4-Cyclobutylphenol | Hydrolysis of Grignard reagent | HPLC (retention time: 3.2 min) | Use molecular sieves in THF |

| 1,4-Dibromobenzene | Incomplete substitution | GC-MS (m/z 234) | Increase reaction time to 24h |

Table 2: Reaction Conditions for Suzuki Coupling

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)/SPhos | Toluene | 100 | 78 | |

| PdCl(dppf) | DMF/HO | 80 | 65 | Patent WO 2006/013048 |

属性

IUPAC Name |

1-bromo-4-cyclobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAHIRNAGNLEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。